molecular formula C22H20BrNS B13105291 1-Benzhydryl-3-(4-bromophenylthio)azetidine CAS No. 942473-77-0

1-Benzhydryl-3-(4-bromophenylthio)azetidine

Cat. No.: B13105291
CAS No.: 942473-77-0
M. Wt: 410.4 g/mol
InChI Key: AYSRARHJXLHJQP-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(4-bromophenylthio)azetidine is a heterocyclic compound that features an azetidine ring substituted with a benzhydryl group and a 4-bromophenylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-(4-bromophenylthio)azetidine typically involves the reaction of benzhydryl chloride with 3-(4-bromophenylthio)azetidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-(4-bromophenylthio)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-Benzhydryl-3-(4-bromophenylthio)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(4-bromophenylthio)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl and 4-bromophenylthio groups contribute to its binding affinity and specificity. The azetidine ring provides structural rigidity, which can enhance the compound’s stability and effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzhydryl-3-(4-chlorophenylthio)azetidine
  • 1-Benzhydryl-3-(4-fluorophenylthio)azetidine
  • 1-Benzhydryl-3-(4-methylphenylthio)azetidine

Uniqueness

1-Benzhydryl-3-(4-bromophenylthio)azetidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different halogen or alkyl substituents, potentially leading to unique applications and properties .

Properties

CAS No.

942473-77-0

Molecular Formula

C22H20BrNS

Molecular Weight

410.4 g/mol

IUPAC Name

1-benzhydryl-3-(4-bromophenyl)sulfanylazetidine

InChI

InChI=1S/C22H20BrNS/c23-19-11-13-20(14-12-19)25-21-15-24(16-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2

InChI Key

AYSRARHJXLHJQP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=C(C=C4)Br

Origin of Product

United States

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